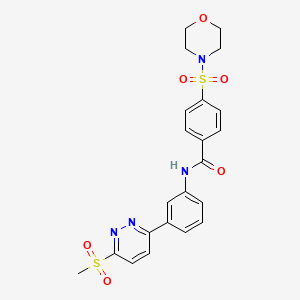
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridazine ring, a morpholine sulfonyl group, and a benzamide moiety. It has garnered attention due to its potential as a WRN helicase inhibitor, which is significant in the context of cancer research and treatment .
Métodos De Preparación
The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using reagents such as methanesulfonyl chloride.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately and then coupled with the intermediate compound to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically under the influence of catalysts or specific reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Its role as a WRN helicase inhibitor makes it a candidate for cancer research, particularly in targeting specific pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as WRN helicase. By inhibiting this enzyme, the compound can interfere with DNA repair processes, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation. The pathways involved include the disruption of helicase activity and the subsequent effects on DNA replication and repair .
Propiedades
Fórmula molecular |
C22H22N4O6S2 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H22N4O6S2/c1-33(28,29)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(27)16-5-7-19(8-6-16)34(30,31)26-11-13-32-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |
Clave InChI |
HPJWWEDCGDXMCI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


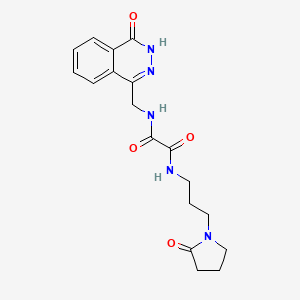
![N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11274149.png)
![2-Methoxyethyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274158.png)
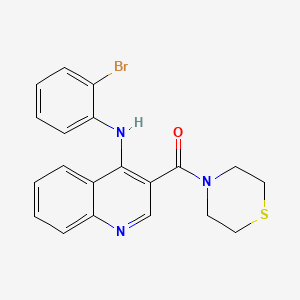
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11274177.png)
![4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B11274185.png)
![2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B11274193.png)
![N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274205.png)
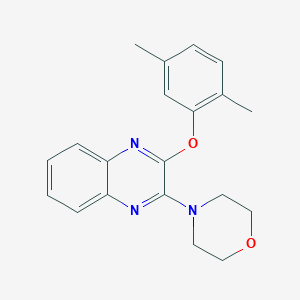
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11274213.png)
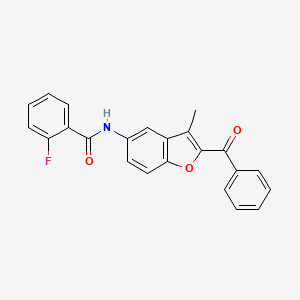
![N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11274224.png)
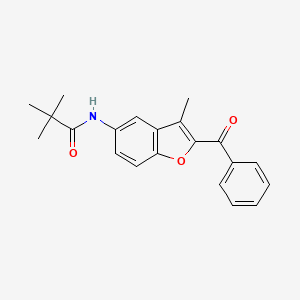
![N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11274236.png)
